(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the thiazole intermediate with a chlorophenyl amine derivative.
Addition of the dichlorobenzyl group: This is usually done through a nucleophilic substitution reaction, where the dichlorobenzyl group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Shares some structural similarities but differs in functional groups and applications.
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another thiazole derivative with distinct properties and uses.
Ethyl acetoacetate: Known for its keto-enol tautomerism and different reactivity.
Uniqueness
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H15Cl3N2O2S |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-16-8-7-15(19(26)12-16)13-30-17-9-5-14(6-10-17)11-21-22(29)28-23(31-21)27-20-4-2-1-3-18(20)25/h1-12H,13H2,(H,27,28,29)/b21-11+ |
InChI Key |
NCIRDSDFEJBSIL-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2)Cl |
Origin of Product |
United States |
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